
1,1'-Diacetylferrocen
Descripción general
Descripción
1,1’-Diacetylferrocene, also known as bis(acetylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C14H14FeO2. It is a derivative of ferrocene, where two acetyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique properties, making it a valuable substance in various chemical applications .
Métodos De Preparación
1,1’-Diacetylferrocene can be synthesized through the acetylation of ferrocene. The process involves the reaction of ferrocene with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Synthetic Route:
- Ferrocene + Acetic Anhydride → 1-Acetylferrocene
- 1-Acetylferrocene + Acetic Anhydride → 1,1’-Diacetylferrocene
Industrial Production: While the laboratory synthesis of 1,1’-Diacetylferrocene is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, involving large-scale acetylation reactions with appropriate safety and purification protocols .
Análisis De Reacciones Químicas
1,1’-Diacetylferrocene undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form iron(III) derivatives.
- Reduction: Reduction reactions can convert the acetyl groups back to the parent ferrocene.
- Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization .
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents like potassium permanganate.
- Reduction: Use of reducing agents such as lithium aluminum hydride.
- Substitution: Use of electrophiles like halogens or nitro groups under acidic conditions.
Major Products:
- Oxidation: Iron(III) acetylferrocene derivatives.
- Reduction: Ferrocene.
- Substitution: Various substituted acetylferrocene derivatives .
Aplicaciones Científicas De Investigación
1,1’-Diacetylferrocene has several applications in scientific research:
- Chemistry: Used as a catalyst or ligand in cross-coupling reactions.
- Biology: Investigated for its potential in biological assays and as a probe for studying redox reactions.
- Medicine: Explored for its potential in drug delivery systems due to its stability and ability to undergo controlled reactions.
- Industry: Utilized in the development of advanced materials and as a precursor for other organometallic compounds .
Mecanismo De Acción
1,1’-Diacetylferrocene can be compared with other ferrocene derivatives such as:
- Ferrocene: The parent compound, known for its stability and aromatic properties.
- 1-Acetylferrocene: A mono-acetylated derivative, used in similar applications but with different reactivity.
- 1,1’-Dimethylferrocene: A derivative with methyl groups instead of acetyl groups, showing different chemical behavior .
Uniqueness: 1,1’-Diacetylferrocene is unique due to the presence of two acetyl groups, which enhance its reactivity and allow for specific applications in catalysis and material science .
Comparación Con Compuestos Similares
- Ferrocene
- 1-Acetylferrocene
- 1,1’-Dimethylferrocene
- Ferrocenecarboxaldehyde
- 1,1’-Ferrocenedicarboxaldehyde
Conclusion
1,1’-Diacetylferrocene is a versatile organometallic compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable substance for scientific research and industrial processes.
Propiedades
InChI |
InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIZDIDVCJECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[C]1[CH][CH][CH][CH]1.CC(=O)[C]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825632.png)
![4-(2,4-difluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825637.png)
![4-(4-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825640.png)
![benzyl 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7825646.png)
![2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B7825658.png)
acetic acid](/img/structure/B7825663.png)


![5-methyl-4-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7825683.png)
![6-methyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B7825693.png)
![methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B7825702.png)

